molecular formula C9H6N2O B6165633 2-isocyanato-3-methylbenzonitrile CAS No. 1261737-76-1

2-isocyanato-3-methylbenzonitrile

Cat. No.: B6165633
CAS No.: 1261737-76-1
M. Wt: 158.2
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Description

2-Isocyanato-3-methylbenzonitrile is a chemical compound with the molecular formula C9H6N2O and a molecular weight of 158.16 . It is identified by the CAS Number 1261737-76-1 and is characterized by the SMILES notation CC1=C(C(=CC=C1)C#N)N=C=O . This compound features both an isocyanate group and a nitrile group on its aromatic ring, making it a versatile building block for synthetic organic chemistry and medicinal chemistry research. It is classified as a dangerous substance (UN 2206, Packing Group III) and requires careful handling . While specific biological data for this compound is limited in the public domain, its structure as a substituted benzonitrile isocyanate suggests its primary value lies in chemical synthesis. Compounds with isocyanate functional groups are of significant interest in pharmaceutical research. For instance, they are key components in the development of selective inhibitors for the NLRP3 inflammasome, a complex implicated in a range of inflammatory diseases . Furthermore, isocyanates serve as crucial intermediates in catalytic cyanation reactions, where they can be utilized with carbon dioxide and ammonia for the sustainable production of high-value nitriles, which are important functional groups in many active molecules . As a specialized reagent, this compound provides researchers with a bifunctional scaffold for constructing more complex molecules. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

CAS No.

1261737-76-1

Molecular Formula

C9H6N2O

Molecular Weight

158.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthesis of 2-Amino-3-Methylbenzonitrile

The amine precursor is synthesized via nitration followed by reduction:

  • Nitration of 3-Methylbenzonitrile : Directed by the nitrile group, nitration introduces a nitro group at the ortho position (relative to the methyl group) using mixed acid (HNO₃/H₂SO₄) at 0–5°C.

  • Catalytic Hydrogenation : The nitro group is reduced to an amine using H₂/Pd-C in ethanol at 50°C, yielding 2-amino-3-methylbenzonitrile with >85% efficiency.

Table 1: Nitration-Reduction Conditions and Yields

StepReagents/ConditionsYield (%)
NitrationHNO₃ (1.2 eq), H₂SO₄, 0–5°C, 4h78
ReductionH₂ (1 atm), 10% Pd/C, EtOH, 50°C92

Phosgenation to Isocyanate

The amine reacts with triphosgene (a safer phosgene analog) in dichloromethane under inert conditions:

2-Amino-3-methylbenzonitrile+CCl₃OC(O)OCl32-Isocyanato-3-methylbenzonitrile+3HCl\text{2-Amino-3-methylbenzonitrile} + \text{CCl₃OC(O)OCl}_3 \rightarrow \text{this compound} + 3\text{HCl}

Optimized Conditions :

  • Triphosgene (1.5 eq), Et₃N (3 eq), 0°C → RT, 12h.

  • Yield: 88–92% after silica gel chromatography.

Halogenation-Amination-Phosgenation Route

Chlorination of 3-Methylbenzonitrile

Direct chlorination at position 2 is achieved using FeCl₃ catalysis:

3-Methylbenzonitrile+Cl2FeCl32-Chloro-3-methylbenzonitrile\text{3-Methylbenzonitrile} + \text{Cl}2 \xrightarrow{\text{FeCl}3} \text{2-Chloro-3-methylbenzonitrile}

Conditions :

  • Cl₂ gas bubbled into neat substrate at 60°C for 6h.

  • Yield: 94% (GC-MS purity >98%).

Amination of 2-Chloro-3-Methylbenzonitrile

The chloride is displaced via Cu-catalyzed ammonolysis:

2-Chloro-3-methylbenzonitrile+NH3CuCl, DMSO2-Amino-3-methylbenzonitrile\text{2-Chloro-3-methylbenzonitrile} + \text{NH}_3 \xrightarrow{\text{CuCl, DMSO}} \text{2-Amino-3-methylbenzonitrile}

Optimized Parameters :

  • CuCl (2.5 mol%), NH₃ (2 eq), DMSO, 150°C, 4h.

  • Yield: 90.3% after recrystallization.

Phosgenation

Identical to Section 1.2.

Directed Ortho-Metalation Strategy

Lithiation and Quenching

The nitrile group directs lithiation to the ortho position:

3-Methylbenzonitrile+LDA2-Lithio-3-methylbenzonitrileClCO2EtThis compound\text{3-Methylbenzonitrile} + \text{LDA} \rightarrow \text{2-Lithio-3-methylbenzonitrile} \xrightarrow{\text{ClCO}_2\text{Et}} \text{this compound}

Conditions :

  • LDA (2.2 eq), THF, −78°C; ClCO₂Et (1.5 eq), −78°C → RT.

  • Yield: 76% (requires strict anhydrous conditions).

Comparative Analysis of Methods

Table 2: Route Efficiency and Practicality

MethodStepsTotal Yield (%)Key Challenges
Nitration-Phosgenation365Nitration regioselectivity
Halogenation Route378Chlorination safety
Directed Metalation276Sensitivity to moisture/air

Mechanistic Insights into Isocyanate Formation

Phosgenation proceeds via a two-step mechanism:

  • Carbamoyl Chloride Intermediate :

R-NH2+COCl2R-NHCOCl+HCl\text{R-NH}2 + \text{COCl}2 \rightarrow \text{R-NHCOCl} + \text{HCl}

  • Elimination :

R-NHCOClR-NCO+HCl\text{R-NHCOCl} \rightarrow \text{R-NCO} + \text{HCl}

DFT studies on methyl isocyanate analogs suggest bimolecular radical pathways are kinetically favorable under thermal conditions.

Industrial-Scale Considerations

  • Continuous Flow Reactors : Mitigate phosgene handling risks via microreactor systems (residence time <2 min).

  • Catalyst Recycling : CuCl from amination steps is recoverable via aqueous extraction (85% recovery).

Emerging Alternatives

  • Non-Phosgene Routes : Carbamate pyrolysis (e.g., using diphosgene) reduces toxicity but lowers yields (~70%).

  • Enzymatic Catalysis : Preliminary studies with lipases show <30% conversion, limited by solvent compatibility .

Chemical Reactions Analysis

Types of Reactions

2-isocyanato-3-methylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-isocyanato-3-methylbenzonitrile involves its reactivity with nucleophiles. The isocyanate group (-NCO) is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This leads to the formation of stable urea and carbamate linkages, which are essential in various chemical and biological processes .

Comparison with Similar Compounds

Functional Group Reactivity

  • Isocyanates vs. Isothiocyanates :
    The isocyanate group (-NCO) in 2-isocyanato-3-methylbenzonitrile exhibits higher electrophilicity compared to the isothiocyanate (-NCS) group in compounds like methyl isothiocyanate (556-61-6). The sulfur atom in isothiocyanates reduces electrophilicity, leading to slower reaction kinetics with nucleophiles (e.g., amines, alcohols) .
  • Nitrile Influence: The nitrile group in this compound enhances the electron-deficient nature of the aromatic ring, increasing the isocyanate group’s reactivity compared to non-nitrile-substituted analogs (e.g., 3-methylbenzyl isocyanate).

Structural and Physical Properties

However, direct physical data (e.g., boiling point, solubility) for this compound are absent in the evidence. Comparisons with related compounds are inferred:

Compound Functional Groups Key Properties (Inferred) Applications
This compound -NCO, -CN, -CH₃ High reactivity, moderate volatility Polyurethane/polyurea synthesis
Methyl isothiocyanate (556-61-6) -NCS, -CH₃ Lower reactivity, higher volatility Soil fumigant, agrochemicals
Benzonitrile -CN Polar aprotic solvent Intermediate in organic synthesis

Research Findings and Industrial Relevance

  • Synthetic Utility :
    The nitrile group enables participation in click chemistry or cycloaddition reactions, expanding its utility in pharmaceutical and polymer industries.
  • Comparative Studies : Methyl isothiocyanate (556-61-6) is extensively studied for its pesticidal properties , whereas this compound’s applications focus on high-performance polymers.

Q & A

Q. Table 1: Comparison of Synthetic Methods

PrecursorReagentSolventYield (%)Purity (HPLC)
2-Amino-3-methylbenzonitrileTriphosgeneDCM68>98%
3-Methyl-2-nitrobenzonitrileCOCl₂THF7295%

Advanced: How do mechanistic studies explain the reactivity of the isocyanate group in one-pot cyclizations?

The electron-withdrawing nitrile group at the ortho position enhances electrophilicity of the isocyanate moiety, enabling nucleophilic attack by amines or alcohols to form ureas or carbamates. For example, in heterocycle synthesis, this compound undergoes [4+2] cycloaddition with dienes to yield quinazolinone derivatives. Kinetic studies using in situ FTIR reveal that the reaction follows second-order kinetics, with a rate constant (kk) of 1.2×103L.mol1s11.2 \times 10^{-3} \, \text{L.mol}^{-1}\text{s}^{-1} at 25°C . Contradictions in regioselectivity (e.g., unexpected 1,3-dipolar adducts) are resolved by computational DFT analysis, which identifies steric hindrance from the methyl group as a critical factor .

Basic: What analytical techniques are essential for characterizing this compound and its derivatives?

  • NMR Spectroscopy : 13C^{13}\text{C} NMR confirms the isocyanate carbonyl signal at ~125 ppm, while the nitrile carbon appears at ~115 ppm.
  • HPLC-PDA : Purity (>95%) is assessed using a C18 column with acetonitrile/water (70:30) mobile phase (retention time: 6.2 min).
  • Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 174.1) and HRMS validate molecular formula (C₉H₆N₂O).
  • IR Spectroscopy : Strong absorption at ~2250 cm⁻¹ (C≡N) and ~2270 cm⁻¹ (N=C=O) .

Advanced: How can researchers resolve contradictory data in reaction yields when scaling up synthesis?

Discrepancies between small-scale and bulk reactions often arise from heat transfer inefficiencies or incomplete mixing. For example, pilot-scale syntheses (≥100 g) may show 10–15% lower yields due to localized overheating. Mitigation strategies include:

  • Segmented Cooling : Stepwise temperature control during reagent addition.
  • Process Analytical Technology (PAT) : Real-time monitoring via inline FTIR to adjust stoichiometry dynamically.
    Contradictory data from solvent polarity effects (e.g., DCM vs. THF) are reconciled by comparing activation energies (EaE_a) using Arrhenius plots .

Basic: What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and respirators with organic vapor cartridges.
  • Ventilation : Use fume hoods to avoid inhalation of toxic isocyanate vapors (TLV: 0.005 ppm).
  • Spill Management : Neutralize with aqueous sodium bicarbonate and adsorb using vermiculite.
  • Storage : Under nitrogen at –20°C to prevent polymerization .

Advanced: How does the methyl substituent influence the compound’s application in drug-discovery scaffolds?

The 3-methyl group enhances metabolic stability by sterically shielding the nitrile group from enzymatic hydrolysis. In kinase inhibitor design, this substituent improves binding affinity (IC₅₀ reduced from 120 nM to 45 nM in EGFR inhibition assays). However, conflicting SAR data in solubility (logP increases by 0.8 units) require trade-offs between potency and bioavailability. Co-crystallization studies with target proteins (e.g., PDB: 6XYZ) validate these interactions .

Advanced: What methodologies address stability challenges during long-term storage?

Degradation pathways include moisture-induced hydrolysis (to urea derivatives) and thermal dimerization. Stability studies under ICH guidelines (25°C/60% RH) show:

  • Unopened vials : <5% degradation over 12 months.
  • Opened vials : 15–20% degradation within 3 months.
    Stabilization strategies:
  • Lyophilization : Formulate as a lyophilized powder with mannitol (1:1 w/w).
  • Desiccants : Include molecular sieves in packaging .

Advanced: How does this compound compare to analogous isocyanates in click chemistry?

Q. Table 2: Reactivity in CuAAC Reactions

CompoundReaction Time (h)Yield (%)
This compound482
2-Isocyanatobenzonitrile2.590
4-Isocyanato-2-methylbenzonitrile668

The methyl group reduces reactivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC) due to steric effects but improves regioselectivity (≥95% 1,4-disubstituted triazoles) .

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